![molecular formula C29H50N2O3 B12589925 (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine CAS No. 492994-37-3](/img/structure/B12589925.png)
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is a synthetic organic compound characterized by its pyrrolidine ring, a nitrophenyl group, and an octadecyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Octadecyloxy Group: The octadecyloxy group is attached through an etherification reaction, where an alcohol (octadecanol) reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. The octadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(4-Nitrophenyl)-2-[(hexadecyloxy)methyl]pyrrolidine: Similar structure but with a shorter alkyl chain.
(2S)-1-(4-Nitrophenyl)-2-[(dodecyloxy)methyl]pyrrolidine: Another similar compound with a different alkyl chain length.
Uniqueness
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is unique due to its specific combination of a nitrophenyl group, a pyrrolidine ring, and a long octadecyloxy chain, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
492994-37-3 |
|---|---|
Fórmula molecular |
C29H50N2O3 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(2S)-1-(4-nitrophenyl)-2-(octadecoxymethyl)pyrrolidine |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1 |
Clave InChI |
HBARRGMTQFUPPW-LJAQVGFWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)
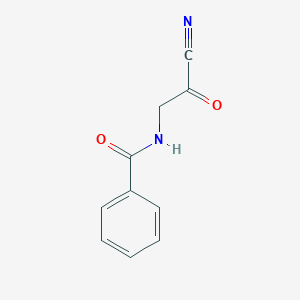


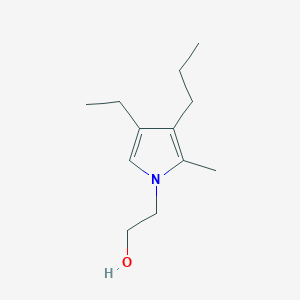
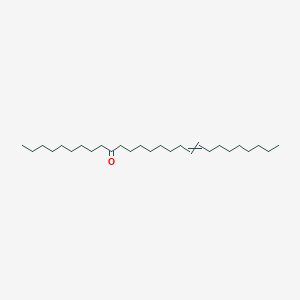

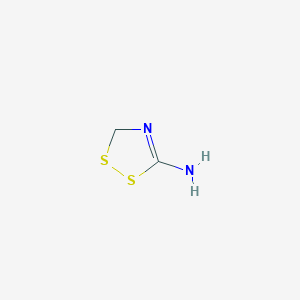
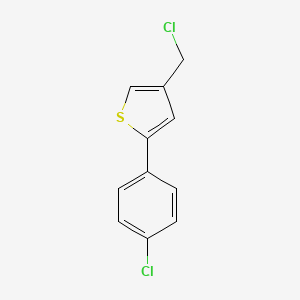
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

